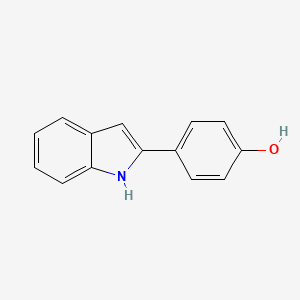

4-(1H-indol-2-yl)phenol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(1H-indol-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)15-14/h1-9,15-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWAJIFVKAXHCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461235 |

Source

|

| Record name | 2-(4-Hydroxyphenyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40643-14-9 |

Source

|

| Record name | 2-(4-Hydroxyphenyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity of 4-(1H-indol-2-yl)phenol: A Technical Guide

This guide serves as a technical deep-dive into 4-(1H-indol-2-yl)phenol (systematically 2-(4-hydroxyphenyl)indole), a privileged scaffold in medicinal chemistry. It functions as a dual-purpose agent: a Selective Estrogen Receptor Modulator (SERM) pharmacophore and a solvatochromic fluorescent probe .

Executive Summary & Chemical Identity

4-(1H-indol-2-yl)phenol represents a convergence of structural utility and biological potency. It is defined by a 2-phenylindole core substituted with a para-hydroxyl group. This specific geometry allows it to mimic the A-ring of 17

-

IUPAC Name: 4-(1H-indol-2-yl)phenol

-

Common Alias: 2-(4-hydroxyphenyl)indole

-

Key Property: Solvatochromic fluorophore (sensitive to local polarity).[1]

-

Primary Target: Estrogen Receptors (ER

and ER

Mechanism of Action (MOA)

Estrogen Receptor Modulation (SERM Activity)

The biological activity of 4-(1H-indol-2-yl)phenol is anchored in its ability to competitively bind to the Estrogen Receptor Ligand Binding Domain (LBD).

-

Structural Mimicry: The 4-hydroxyl group on the phenyl ring functions as a hydrogen bond donor/acceptor, mimicking the phenolic hydroxyl of estradiol. This interaction is critical for anchoring the molecule within the LBD, specifically interacting with Glu353 and Arg394 residues in the receptor pocket.

-

Hydrophobic Interactions: The indole moiety acts as a hydrophobic scaffold, occupying the space usually filled by the steroid backbone.

-

Transcriptional Effect: Upon binding, the compound alters the conformation of Helix 12 in the ER. Depending on the specific tissue environment and co-regulator recruitment, it can act as an antagonist (blocking cancer cell growth) or a partial agonist.

Fluorescence & Microenvironment Sensing

Unlike many non-emissive drugs, this compound exhibits intrinsic fluorescence.

-

Solvatochromism: The emission wavelength shifts based on the polarity of the solvent or protein pocket.[3] This makes it a valuable probe for mapping hydrophobic pockets in proteins (e.g., Human Serum Albumin or ER LBD itself).

-

Mechanism: Excitation triggers an Intramolecular Charge Transfer (ICT) state between the electron-rich indole and the phenol ring.

Therapeutic Applications

Anticancer Activity (Breast Cancer)

The compound is a lead scaffold for developing agents against hormone-dependent breast cancer (e.g., MCF-7 cell lines).

-

Cytotoxicity: It inhibits cell proliferation by arresting the cell cycle at the G2/M phase.

-

Tubulin Inhibition: While the core molecule binds ER, derivatives often exhibit dual activity by inhibiting tubulin polymerization, preventing mitotic spindle formation.

Antimicrobial & Anti-inflammatory[4]

-

COX-2 Inhibition: The scaffold has been derivatized to inhibit Cyclooxygenase-2 (COX-2), reducing inflammation pathways often co-opted by tumor microenvironments.

-

MRSA Activity: Lipophilic derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting bacterial membrane integrity.

Visualization of Signaling & Workflow

Diagram 1: Estrogen Receptor Modulation Pathway

This diagram illustrates the mechanistic flow from ligand binding to transcriptional regulation.

Caption: Mechanistic pathway of 4-(1H-indol-2-yl)phenol modulating Estrogen Receptor signaling to induce antiproliferative effects.

Diagram 2: Experimental Screening Cascade

A self-validating workflow for synthesizing and testing the compound.

Caption: Synthesis and validation workflow. Critical checkpoints ensure compound purity before biological testing.

Experimental Protocols

Synthesis: Fischer Indole Cyclization

Objective: Synthesize high-purity 2-(4-hydroxyphenyl)indole. Principle: Acid-catalyzed rearrangement of an arylhydrazone.

-

Reagents: 4-Hydroxyacetophenone (1.0 eq), Phenylhydrazine (1.0 eq), Polyphosphoric acid (PPA) or ZnCl

(Catalyst). -

Procedure:

-

Mix ketone and hydrazine in ethanol; reflux for 1 hour to form the hydrazone intermediate.

-

Checkpoint: Confirm hydrazone formation by TLC.

-

Add catalyst (PPA) and heat to 100°C for 2-3 hours.

-

Pour into crushed ice. The precipitate is the crude indole.

-

-

Purification: Recrystallize from hot ethanol/water.

-

Validation:

H NMR must show a singlet around

Bioassay: ER Competitive Binding

Objective: Quantify affinity (

-

System: Recombinant Human ER

LBD. -

Tracer: Fluormone™ ES2 (Fluorescent estrogen mimic).

-

Protocol:

-

Incubate ER

with Tracer (1 nM) and varying concentrations of 4-(1H-indol-2-yl)phenol (1 nM to 10 -

Readout: Measure Fluorescence Polarization (mP). High mP = Tracer bound. Low mP = Tracer displaced by test compound.

-

Data Analysis: Plot % Displacement vs. Log[Concentration] to determine

.

-

Data Summary: Biological Profile

| Activity Type | Target / Cell Line | Outcome | Potency Reference |

| Anticancer | MCF-7 (Breast Cancer) | Inhibition of proliferation | |

| Receptor Binding | Estrogen Receptor | Competitive Antagonist | |

| Fluorescence | Protein Hydrophobic Pockets | Emission Shift (Blue | Solvatochromic shift |

| Antimicrobial | MRSA / VRE | Growth Inhibition | MIC values variable based on lipophilicity |

References

-

Anticancer Activity of 2-Phenylindoles

- Title: 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines.

- Source: Taylor & Francis / Synthetic Communic

-

URL:[Link]

-

Estrogen Receptor Binding Requirements

- Title: Probing the human estrogen receptor-alpha binding requirements for phenolic mono- and di-hydroxyl compounds.

- Source: NIH / Bioorg Med Chem.

-

URL:[Link]

-

Fluorescence Properties of Indole Derivatives

-

Tubulin Polymerization Inhibition

-

Synthesis & COX-2 Inhibition

- Title: Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl)

- Source: Journal of Applied Pharmaceutical Science.

-

URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. epublications.marquette.edu [epublications.marquette.edu]

- 3. Solvatochromism - Wikipedia [en.wikipedia.org]

- 4. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanistic Landscape of 4-(1H-indol-2-yl)phenol: A Technical Guide for Drug Discovery Professionals

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold

The indole nucleus represents one of the most prolific and versatile scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1][2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged structure" in drug design. When coupled with a phenol moiety, as in 4-(1H-indol-2-yl)phenol, the resulting molecule possesses a unique combination of structural features that suggest a complex and multifaceted mechanism of action. This technical guide provides an in-depth exploration of the plausible molecular mechanisms through which 4-(1H-indol-2-yl)phenol may exert its biological effects, offering a roadmap for researchers and drug development professionals seeking to harness its therapeutic potential. Drawing upon established principles from structurally analogous compounds, we will delve into the core pathways this molecule is likely to modulate, the experimental frameworks required to validate these interactions, and the causal reasoning behind these scientific investigations.

Introduction to 4-(1H-indol-2-yl)phenol: A Molecule of Interest

4-(1H-indol-2-yl)phenol is an aromatic heterocyclic compound characterized by a phenol ring attached to the 2-position of an indole scaffold. This seemingly simple arrangement belies a rich potential for biological activity. The indole ring can serve as a versatile pharmacophore, while the phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, and is susceptible to metabolic modifications that can alter its activity.[5] The convergence of these two key functional groups suggests that 4-(1H-indol-2-yl)phenol could interact with a variety of biological targets, leading to a diverse range of pharmacological effects, from anticancer and anti-inflammatory to immunomodulatory activities. This guide will systematically dissect the most probable mechanisms of action, providing a robust scientific foundation for future research and development.

Postulated Mechanisms of Action and a Framework for Investigation

Based on the extensive literature surrounding indole and phenol derivatives, we can hypothesize several key mechanisms of action for 4-(1H-indol-2-yl)phenol. Each of these potential pathways offers a distinct avenue for therapeutic intervention and warrants rigorous experimental validation.

Targeting the Cytoskeleton: Inhibition of Tubulin Polymerization

A significant number of indole-containing molecules have been identified as potent inhibitors of tubulin polymerization, a cornerstone of cancer chemotherapy.[3][6][7][8][9][10] These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][10] The arylthioindoles (ATIs) are a well-studied class of tubulin polymerization inhibitors that bind to the colchicine site on β-tubulin.[6][9]

Causality Behind the Hypothesis: The planar indole ring of 4-(1H-indol-2-yl)phenol can mimic the structural motifs of known colchicine-site binders. The phenol group can form crucial hydrogen bonds within the binding pocket, enhancing affinity and inhibitory activity.

Experimental Validation Workflow:

A systematic investigation to confirm this mechanism would involve a tiered approach, moving from in vitro biochemical assays to cell-based and more complex biological systems.

Workflow Diagram: Investigating Tubulin Polymerization Inhibition

Caption: A multi-tiered workflow to validate the tubulin polymerization inhibitory activity of 4-(1H-indol-2-yl)phenol.

Detailed Experimental Protocols:

-

Tubulin Polymerization Assay:

-

Purify tubulin from bovine brain or use commercially available tubulin.

-

Incubate tubulin with varying concentrations of 4-(1H-indol-2-yl)phenol in a polymerization buffer (e.g., G-PEM buffer with GTP).

-

Monitor the change in absorbance at 340 nm over time at 37°C. A decrease in the rate and extent of polymerization compared to a vehicle control indicates inhibitory activity.

-

Calculate the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%.

-

-

Cell Cycle Analysis:

-

Treat a cancer cell line (e.g., MCF-7 or HeLa) with 4-(1H-indol-2-yl)phenol at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Harvest the cells, fix them in ethanol, and stain with propidium iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in the G2/M phase would support the hypothesis of mitotic arrest.[6]

-

Modulation of Hormone Signaling: An Estrogen Receptor Ligand

The phenolic moiety in 4-(1H-indol-2-yl)phenol makes it a structural analog of estrogen and other phenolic compounds known to interact with estrogen receptors (ERα and ERβ).[11][12][13][14] Depending on the specific interactions within the ligand-binding domain, the compound could act as an agonist, antagonist, or a selective estrogen receptor modulator (SERM).[11] This has significant implications for the treatment of hormone-responsive cancers, such as breast cancer, as well as inflammatory conditions like rheumatoid arthritis where estrogen signaling plays a role.[15]

Causality Behind the Hypothesis: The phenol group is a key pharmacophoric feature for binding to the estrogen receptor's ligand-binding pocket. The indole scaffold can occupy the hydrophobic regions of the pocket, and its orientation will determine whether the compound stabilizes the agonist or antagonist conformation of the receptor.

Signaling Pathway Diagram: Estrogen Receptor Modulation

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. cib.csic.es [cib.csic.es]

- 7. semanticscholar.org [semanticscholar.org]

- 8. New Indole-Based Phenylthiazolyl-2,4-dihydropyrazolones as Tubulin polymerization inhibitors: Multicomponent Synthesis, Cytotoxicity Evaluation, and in silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]

- 12. Exploration of endocrine-disrupting chemicals on estrogen receptor alpha by the agonist/antagonist differential-docking screening (AADS) method: 4-(1-adamantyl)phenol as a potent endocrine disruptor candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. epublications.marquette.edu [epublications.marquette.edu]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and activity of substituted 4-(indazol-3-yl)phenols as pathway-selective estrogen receptor ligands useful in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Cellular Investigation of 4-(1H-indol-2-yl)phenol

Introduction: Unveiling the Potential of a Novel Indole-Phenol Scaffold

The compound 4-(1H-indol-2-yl)phenol presents a compelling molecular architecture for biological investigation, integrating two privileged scaffolds: an indole nucleus and a phenolic ring. The indole moiety is a cornerstone of many biologically active natural products and synthetic drugs, known for a wide range of activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The phenol group is a well-established pharmacophore recognized for its antioxidant properties and its role in various signaling pathways.[2][4][5] The combination of these two functional groups in a single molecule suggests a potential for synergistic or novel biological activities.

These application notes provide a comprehensive guide for researchers and drug development professionals to initiate the characterization of 4-(1H-indol-2-yl)phenol in cell-based assays. The protocols herein are designed to establish a foundational understanding of its cytotoxic and cytostatic effects, and to provide a framework for exploring its potential mechanisms of action.

Compound Handling and Preparation: Ensuring Experimental Integrity

Proper handling and preparation of 4-(1H-indol-2-yl)phenol are paramount for obtaining reproducible and reliable data.

Key Characteristics:

-

Molecular Formula: C₁₄H₁₁NO[6]

-

Molecular Weight: 209.25 g/mol [6]

-

Appearance: White to yellow solid[6]

-

Storage: Store at 2-8°C[6]

Protocol for Stock Solution Preparation:

-

Initial Solubility Testing: Due to its phenolic nature and indole core, 4-(1H-indol-2-yl)phenol is expected to have poor solubility in aqueous solutions. Initial solubility tests should be performed in common organic solvents.

-

Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol.

-

-

Preparation of a High-Concentration Stock Solution:

-

Accurately weigh a small amount of the compound (e.g., 5 mg).

-

Add a minimal amount of the chosen solvent (e.g., DMSO) to dissolve the compound completely. For a 10 mM stock solution with 5 mg of the compound (MW = 209.25 g/mol ), you would dissolve it in approximately 2.39 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

-

Storage of Stock Solution:

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C or -80°C for long-term stability.

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

-

Crucial Note: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept constant across all treatment groups, including the vehicle control, and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

-

Experimental Workflow for Characterizing 4-(1H-indol-2-yl)phenol

The following diagram outlines a logical progression of experiments to characterize the biological effects of 4-(1H-indol-2-yl)phenol in cell culture.

Caption: A structured workflow for the cellular characterization of 4-(1H-indol-2-yl)phenol.

Core Protocols for Cellular Assays

The following are detailed, step-by-step protocols for foundational cell culture assays.

Cell Viability Assay (WST-1 Assay)

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye formed correlates directly to the number of metabolically active cells.

Materials:

-

Selected cancer or normal cell lines (e.g., HeLa, A549, MCF-7, HEK293)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well cell culture plates

-

4-(1H-indol-2-yl)phenol stock solution (e.g., 10 mM in DMSO)

-

WST-1 reagent

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 4-(1H-indol-2-yl)phenol in complete medium from the stock solution. A typical concentration range to start with is 0.1, 1, 10, 25, 50, and 100 µM.

-

Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "medium only" control (no cells).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.

-

Incubate for 24, 48, or 72 hours.

-

-

WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C. The incubation time may need to be optimized based on the cell line.

-

Gently shake the plate for 1 minute.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 650 nm to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the "medium only" control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

-

-

Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with 4-(1H-indol-2-yl)phenol at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

-

-

Cell Harvesting:

-

Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or EDTA-based dissociation solution (avoiding trypsin if possible, as it can cleave surface proteins).

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately using a flow cytometer.

-

FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

-

The cell population will be separated into four quadrants:

-

Lower-left (Annexin V- / PI-): Viable cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage)

-

-

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells in 6-well plates with sub-IC₅₀ concentrations of 4-(1H-indol-2-yl)phenol for 24 or 48 hours.

-

Harvest the cells as described in the apoptosis assay.

-

-

Cell Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples using a flow cytometer.

-

The DNA content is measured by the fluorescence intensity of PI.

-

A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

-

The percentage of cells in each phase can be quantified using cell cycle analysis software.

-

Exploring the Mechanism of Action: A Hypothetical Pathway

Given that many indole derivatives exhibit anticancer activity by inducing cellular stress and apoptosis, a plausible mechanism of action for 4-(1H-indol-2-yl)phenol could involve the modulation of key signaling pathways that regulate cell survival and death. The following diagram illustrates a hypothetical pathway that could be investigated.

Caption: A hypothetical signaling pathway potentially modulated by 4-(1H-indol-2-yl)phenol.

Quantitative Data Summary

The following table provides recommended starting concentrations and incubation times for various cell lines and assays. These are suggestions and should be optimized for your specific experimental conditions.

| Assay Type | Recommended Cell Lines | Starting Concentration Range (µM) | Incubation Time (hours) |

| Cell Viability | A549, MCF-7, HeLa, HepG2 | 0.1 - 100 | 24, 48, 72 |

| Apoptosis | Select sensitive cell line | IC₅₀ and 2x IC₅₀ | 24, 48 |

| Cell Cycle | Proliferating cell line | 0.25x, 0.5x, and 1x IC₅₀ | 24, 48 |

| Anti-inflammatory | RAW 264.7, THP-1 | 1 - 50 (non-toxic) | 24 |

Conclusion and Future Directions

The protocols and guidelines presented here offer a robust starting point for the in-depth cellular characterization of 4-(1H-indol-2-yl)phenol. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can build a comprehensive profile of its biological activity. Further investigations into its mechanism of action, guided by the hypothetical pathways suggested, will be crucial in uncovering its therapeutic potential.

References

-

Poorter, H., & de Jong-Van Berkel, Y. Chemical determination of phenolic compounds. PROMETHEUS – Protocols. [Link]

-

PubChem. (E)-4-(((1H-indol-3-yl)methylene)amino)phenol | C15H12N2O. [Link]

-

Zen-Bio. Total Phenolic Content Assay Kit. [Link]

-

van den Boorn, J. G., et al. (2019). Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity. Pigment Cell & Melanoma Research, 32(5), 650-664. [Link]

-

PubChem. 4-(1-Indanyl)Phenol | C15H14O. [Link]

-

Ondrejovič, M., et al. (2012). ELICITATION OF PHENOLIC COMPOUNDS IN CELL CULTURE OF Vitis vinifera L. BY Phaeomoniella chlamydospora. Journal of Microbiology, Biotechnology and Food Sciences, 1(5), 897-909. [Link]

-

Kumar, P., et al. (2008). Synthesis and biological evaluation of some 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones as potent anti-inflammatory agents. Acta Pharmaceutica, 58(4), 467-477. [Link]

-

Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. [Link]

-

Kumar, A., & Mishra, A. K. (2018). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry, 15(4), 268-279. [Link]

-

Zherebtsov, M. N., et al. (2023). Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. Molecules, 28(6), 2568. [Link]

-

Alex, S., et al. (2022). Many circulating indole and phenol metabolites are host derived. Nature Metabolism, 4(10), 1331-1346. [Link]

-

Osyanin, V. A., et al. (2011). Reactions of indoles with 2- and 4-hydroxybenzyl alcohols. Russian Journal of General Chemistry, 81(1), 114-121. [Link]

-

Kumar, A., et al. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. The Chemistry Inside Spices and Herbs: Research and Development, 204-234. [Link]

-

Cirrincione, G., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(18), 5489. [Link]

-

Miyamoto, T., et al. (1993). Syntheses and complement inhibitory activities of 4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acids. Journal of Medicinal Chemistry, 36(21), 3044-3049. [Link]

-

LI-COR Biosciences. Cell Health Assays. [Link]

-

Shaukath, A., et al. (2016). In- vitro antioxidant and antibacterial activities of the four synthesized indole derivatives. Journal of Taibah University for Science, 10(6), 834-841. [Link]

-

Al-Ostath, A. I., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Journal of Chemistry, 2022, 1-13. [Link]

-

Asef, D., et al. (2023). High-throughput 96-well assay to measure impact of polyphenolic compounds on fungal growth. protocols.io. [Link]

-

Sartorius. Live-Cell Immunocytochemistry. [Link]

-

Ishida, J., et al. (1998). HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. Journal of Chromatography B: Biomedical Sciences and Applications, 709(2), 265-272. [Link]

-

Kumar, S., et al. (2020). Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. Letters in Applied NanoBioScience, 9(2), 962-969. [Link]

-

Penning, T. D., et al. (2010). Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. Organic Letters, 12(15), 3448-3451. [Link]

Sources

- 1. Synthesis and biological evaluation of some 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. researchgate.net [researchgate.net]

- 5. Tailored Functionalization of Natural Phenols to Improve Biological Activity [mdpi.com]

- 6. 4-(1H-INDOL-2-YL)PHENOL | 40643-14-9 [sigmaaldrich.com]

Application Note: 4-(1H-indol-2-yl)phenol in Melanoma Research

Introduction & Scientific Context

The Compound: 4-(1H-indol-2-yl)phenol

4-(1H-indol-2-yl)phenol (also referred to as 2-(4-hydroxyphenyl)indole ) is a privileged scaffold in medicinal chemistry, belonging to the 2-phenylindole class. While historically investigated for its affinity to the Estrogen Receptor (ER) in breast cancer, recent translational research has repurposed this scaffold for melanoma therapeutics due to its potent activity as a Microtubule Destabilizing Agent (MDA) .

Relevance in Melanoma

Metastatic melanoma remains aggressive due to high plasticity and resistance to BRAF/MEK inhibitors. The cytoskeleton, specifically the microtubule network, is a critical target for arresting the rapid division of melanoma cells. Unlike taxanes (stabilizers), 4-(1H-indol-2-yl)phenol acts by inhibiting tubulin polymerization , typically binding to the colchicine-binding site .

Furthermore, emerging evidence suggests a secondary mechanism involving Estrogen Receptor Beta (ERβ) modulation. ERβ is the predominant ER in melanocytes and functions as a tumor suppressor; its expression decreases as melanoma progresses. 2-phenylindoles can act as Selective Estrogen Receptor Modulators (SERMs), potentially reactivating this suppression pathway.

Mechanism of Action (MOA)

The primary cytotoxicity of 4-(1H-indol-2-yl)phenol in melanoma (e.g., B16F10, A375 cell lines) is driven by the disruption of microtubule dynamics.

-

Target Binding: The compound permeates the cell membrane and binds to the colchicine site at the interface of

- and -

Depolymerization: Binding prevents the incorporation of new tubulin dimers into the growing microtubule (+) end, leading to catastrophic depolymerization.

-

Mitotic Arrest: The cell fails to form a functional mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC).

-

G2/M Arrest: Cells accumulate in the G2/M phase.

-

Apoptosis: Prolonged arrest activates the intrinsic apoptotic pathway (Caspase-3/9 activation, PARP cleavage).

MOA Visualization

Figure 1: Mechanistic cascade of 4-(1H-indol-2-yl)phenol inducing apoptosis via microtubule destabilization.[1]

Experimental Protocols

Protocol A: Preparation and Solubilization

Rationale: 2-phenylindoles are lipophilic. Proper solubilization is critical to prevent micro-precipitation which causes false negatives in viability assays.

-

Stock Solution (10 mM):

-

Weigh 2.09 mg of 4-(1H-indol-2-yl)phenol (MW: ~209.24 g/mol ).

-

Dissolve in 1 mL of sterile, anhydrous DMSO (Dimethyl sulfoxide).

-

Vortex for 1 minute until clear.

-

Storage: Aliquot into light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Working Solution:

-

Dilute the stock into complete cell culture medium immediately prior to use.

-

Critical Step: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

-

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: To determine the IC50 value in melanoma cell lines (e.g., A375, B16F10).[2]

Materials:

-

A375 (Human Melanoma) or B16F10 (Murine Melanoma) cells.

-

MTT Reagent (5 mg/mL in PBS).

-

96-well culture plates.

Steps:

-

Seeding: Seed cells at a density of

cells/well in 100 µL medium. Incubate for 24 hours at 37°C, 5% CO2. -

Treatment:

-

Prepare serial dilutions of 4-(1H-indol-2-yl)phenol (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Aspirate old medium and add 100 µL of treatment medium.

-

Include Vehicle Control (0.5% DMSO) and Positive Control (Colchicine or Paclitaxel, 1 µM).

-

-

Incubation: Incubate for 48 hours.

-

Development:

-

Add 10 µL of MTT reagent to each well.

-

Incubate for 3–4 hours until purple formazan crystals form.

-

Carefully remove supernatant.

-

Dissolve crystals in 100 µL DMSO.

-

-

Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis:

Calculate % Viability =

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Rationale: To validate the G2/M arrest mechanism characteristic of tubulin inhibitors.

Steps:

-

Treatment: Treat

melanoma cells with IC50 and 2xIC50 concentrations of 4-(1H-indol-2-yl)phenol for 24 hours. -

Harvesting: Trypsinize cells, wash with cold PBS.

-

Fixation:

-

Resuspend pellet in 300 µL PBS.

-

Add 700 µL ice-cold 70% ethanol dropwise while vortexing.

-

Fix at -20°C for >2 hours (or overnight).

-

-

Staining:

-

Wash cells 2x with PBS to remove ethanol.

-

Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Acquisition: Analyze on a Flow Cytometer (excitation 488 nm, emission ~600 nm).

-

Gating: Exclude doublets (FSC-A vs FSC-H). Quantify G0/G1, S, and G2/M populations.

-

Expected Result: Significant increase in G2/M peak compared to control.

-

Protocol D: Immunofluorescence of Microtubules

Rationale: Visual confirmation of microtubule network disruption.

Steps:

-

Seeding: Seed cells on sterile glass coverslips in a 6-well plate.

-

Treatment: Treat with 4-(1H-indol-2-yl)phenol (IC50) for 12 hours.

-

Fixation:

-

Wash with PBS.

-

Fix with 4% Paraformaldehyde for 15 mins.

-

Permeabilize with 0.1% Triton X-100 for 10 mins.

-

-

Blocking: 3% BSA in PBS for 1 hour.

-

Primary Antibody: Anti-

-Tubulin (1:200) overnight at 4°C. -

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse (1:500) for 1 hour (Dark).

-

Counterstain: DAPI (Nuclear stain).

-

Imaging: Confocal microscopy.

-

Observation: Control cells show filamentous networks. Treated cells show diffuse, fragmented staining or rounded morphology.

-

Data Presentation & Analysis

Summary of Expected Results

The following table summarizes typical performance metrics for 2-phenylindole derivatives in melanoma assays.

| Assay Type | Metric | Control (DMSO) | 4-(1H-indol-2-yl)phenol (Treatment) | Interpretation |

| MTT Viability | IC50 (µM) | N/A | 1.5 – 10.0 µM | Potent cytotoxic activity in low micromolar range. |

| Cell Cycle | % G2/M Phase | ~15-20% | > 40-60% | Indicates mitotic arrest (Tubulin inhibition). |

| Apoptosis | Annexin V+ (%) | < 5% | > 30% | Induction of programmed cell death. |

| Morphology | Shape | Spindle/Flat | Rounded/Detached | Cytoskeletal collapse. |

Experimental Workflow Diagram

Figure 2: Standardized experimental workflow for validating 4-(1H-indol-2-yl)phenol activity.

References

-

Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles. Current Computer-Aided Drug Design, 2011.[3]

-

2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Medicinal Chemistry Research, 2019.

-

Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 2021. (Contextual reference for hydroxylated aromatic scaffolds in melanoma).

-

Structure-activity relationships in glycosylated 2-phenyl-indoles... as DNA binding and potential antitumor agents. Bioorganic & Medicinal Chemistry, 2011.

Disclaimer: This document is for research purposes only. 4-(1H-indol-2-yl)phenol is not approved for clinical use in humans. All protocols should be performed in accordance with local safety regulations (GLP/GMP).

Sources

Application Note: High-Sensitivity Quantification of 4-(1H-indol-2-yl)phenol in Biological Samples via LC-MS/MS and HPLC-FLD

This Application Note is structured as a comprehensive technical guide for the quantification of 4-(1H-indol-2-yl)phenol (also known as 2-(4-hydroxyphenyl)indole) in biological matrices.[1] It synthesizes established bioanalytical principles for lipophilic indole derivatives with specific physicochemical properties of the target analyte.

Introduction & Significance

4-(1H-indol-2-yl)phenol is a bioactive 2-phenylindole derivative characterized by an indole core substituted at the C2 position with a 4-hydroxyphenyl group.[1] This scaffold is a privileged structure in medicinal chemistry, exhibiting significant anti-cancer (tubulin polymerization inhibition) , anti-inflammatory , and antimicrobial activities [1, 2].

Accurate quantification of this compound in biological samples is critical for pharmacokinetic (PK) profiling and toxicological assessment. Due to its lipophilic nature (LogP ~3.[1]5) and native fluorescence, it is amenable to both Tandem Mass Spectrometry (LC-MS/MS) and Fluorescence Detection (FLD).

Physicochemical Profile

| Property | Value | Implication for Method Design |

| Molecular Weight | 209.24 g/mol | Small molecule; requires high-resolution cleanup to avoid interference.[1] |

| LogP | ~3.54 (Predicted) | Highly lipophilic; requires organic solvent extraction (LLE) or SPE. |

| pKa | ~9.9 (Phenol), ~16 (Indole NH) | Weakly acidic. Exists as neutral species at physiological pH.[1] |

| Solubility | DMSO, Methanol, Ethanol | Stock solutions must be prepared in organic solvents. |

| Fluorescence | Ex ~320 nm / Em ~410 nm | Suitable for high-sensitivity FLD detection.[1] |

Sample Preparation Protocol

Given the compound's high lipophilicity, Liquid-Liquid Extraction (LLE) is the preferred method over protein precipitation (PPT) to minimize matrix effects and improve sensitivity.

Reagents Required[3][4][5]

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).[1]

-

Internal Standard (IS): 2-Phenylindole (structural analog) or 4-(1H-indol-2-yl)phenol-d4 (if available).[1]

-

Reconstitution Solvent: 50:50 Acetonitrile:Water (v/v).[1]

Step-by-Step LLE Workflow

Figure 1: Liquid-Liquid Extraction (LLE) workflow optimized for lipophilic indole derivatives.

Critical Note: Do not use basic buffers during extraction. The phenolic proton (pKa ~9.9) may deprotonate at high pH, reducing extraction efficiency into the organic layer. Keep the aqueous phase neutral or slightly acidic (1% Formic acid).

Analytical Method A: LC-MS/MS (Primary)

This is the gold standard for sensitivity and specificity in complex matrices.[1]

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

-

Flow Rate: 0.4 mL/min.[1]

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10% | Initial Equilibration |

| 0.50 | 10% | Load |

| 3.00 | 90% | Elution of Analyte |

| 4.00 | 90% | Wash |

| 4.10 | 10% | Return to Initial |

| 6.00 | 10% | Re-equilibration |[1]

Mass Spectrometry Parameters

The indole nitrogen allows for protonation in Positive Electrospray Ionization (ESI+) mode. While the phenol group allows for Negative mode (ESI-), ESI+ is generally preferred for indoles when using acidic mobile phases (which improve peak shape).

-

Ionization: ESI Positive (+)

-

Spray Voltage: 3500 V

-

Capillary Temp: 300°C

-

Precursor Ion: m/z 210.1 [M+H]⁺

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

|---|---|---|---|---|

| 4-(1H-indol-2-yl)phenol | 210.1 | 117.1 | 35 | Quantifier (Indole frag.) |

| 210.1 | 182.1 | 20 | Qualifier (Loss of CO) |

| 2-Phenylindole (IS) | 194.1 | 165.1 | 30 | Quantifier |[1]

Note: Transitions must be optimized on the specific instrument. The loss of 28 Da (CO) is common for phenols, while indole ring fragmentation often yields characteristic ions at m/z 117 or 130.

Analytical Method B: HPLC-FLD (Secondary)

For laboratories without MS/MS, the native fluorescence of the phenyl-indole moiety provides excellent sensitivity (low ng/mL range).

-

Detector: Fluorescence Detector (FLD).[1]

-

Excitation Wavelength: 320 nm.[1]

-

Mobile Phase: Isocratic 40:60 Water:Acetonitrile (No acid required, neutral pH favors fluorescence stability).

Method Validation & Quality Control

Validation must follow FDA Bioanalytical Method Validation Guidance [3].

Specificity & Selectivity

Analyze 6 blank plasma sources. Ensure interference at the retention time of 4-(1H-indol-2-yl)phenol is < 20% of the LLOQ response.[1]

Linearity & Sensitivity

-

Calibration Curve: 1, 5, 10, 50, 100, 500, 1000 ng/mL.

-

Weighting: 1/x².[1]

-

LLOQ Target: 1 ng/mL (LC-MS/MS) or 10 ng/mL (HPLC-FLD).

Matrix Effect (LC-MS/MS only)

Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked into extracted blank matrix vs. neat solution.

-

Acceptance: CV of MF calculated from 6 lots of matrix should be < 15%.

Stability

-

Stock Solution: Stable at -20°C in Methanol for 3 months.

-

Benchtop: Stable in plasma for 4 hours at RT (Phenols are oxidation-prone; keep samples on ice/protected from light).

-

Freeze-Thaw: Validated for 3 cycles at -80°C.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery | pH of aqueous phase too high.[1] | Add 10 µL of 5% Formic Acid to plasma before extraction to ensure analyte is neutral.[1] |

| Peak Tailing | Secondary interactions with silanols.[1] | Ensure 0.1% Formic Acid is present in mobile phase; use end-capped C18 columns.[1][2] |

| Signal Drift (FLD) | Oxidation of phenol moiety. | Add 0.1% Ascorbic Acid to the reconstitution solvent as an antioxidant. |

| High Backpressure | Precipitation of matrix components.[1] | Ensure LLE evaporation is complete; filter reconstituted sample (0.2 µm) if turbid.[1] |

References

-

Dhaneesh, S., et al. (2023). "Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review." Journal of Molecular Pharmaceutics & Organic Process Research. Link

-

Gaikwad, R., et al. (2019).[5] "2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines."[5][6] Journal of Biomolecular Structure and Dynamics. Link

-

FDA. (2018).[1] "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[1] Link

-

Thermo Fisher Scientific. (2021).[1] "Trace Determination of Phenols using On-line SPE and Orbitrap LCMSMS." Application Note. Link

Sources

- 1. 4-(1H-INDOL-2-YL)PHENOL | 40643-14-9 [sigmaaldrich.com]

- 2. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Reaction Conditions for 4-(1H-indol-2-yl)phenol Synthesis

Introduction for the Researcher

Welcome to the technical support guide for the synthesis of 4-(1H-indol-2-yl)phenol. This molecule, featuring a key phenolic indole scaffold, is of significant interest to researchers in medicinal chemistry and drug development. Its synthesis, while achievable through several routes, presents unique challenges that can impact yield, purity, and scalability.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to directly address the practical issues encountered in the laboratory. We will delve into the mechanistic rationale behind procedural steps, provide field-tested protocols, and offer data-driven optimization strategies. Our goal is to empower you, the researcher, to navigate the complexities of this synthesis with confidence and scientific rigor.

Part 1: Foundational Strategies & Initial Troubleshooting

Q1: What are the primary synthetic routes for preparing 4-(1H-indol-2-yl)phenol, and which should I choose?

There are two principal and highly effective strategies for synthesizing 4-(1H-indol-2-yl)phenol: the Fischer Indole Synthesis and Palladium-Catalyzed Cross-Coupling Reactions , most notably the Suzuki-Miyaura coupling.

-

Fischer Indole Synthesis: This is a classic, acid-catalyzed cyclization reaction between a phenylhydrazine and a ketone.[1][2] It is a powerful method for creating the indole core in a single, transformative step. For your target molecule, this involves reacting phenylhydrazine with 4'-hydroxyacetophenone. It is often cost-effective in terms of starting materials but can be sensitive to acid choice and substrate stability.[3][4]

-

Palladium-Catalyzed Suzuki Coupling: A modern, versatile, and often high-yielding method that forms a C-C bond between an organoboron compound and an organic halide.[5] This route offers modularity, allowing you to connect a pre-formed indole ring with the phenolic moiety. You can either couple a 2-haloindole with 4-hydroxyphenylboronic acid or an indole-2-boronic acid with a 4-halophenol.[6][7] This method generally exhibits broad functional group tolerance but requires careful optimization of the catalytic system.[8]

Which to choose? The choice depends on starting material availability, scale, and your tolerance for optimization. The Fischer synthesis is more convergent but can be prone to failure with certain substitutions.[9][10] The Suzuki coupling is more modular and often higher yielding but involves more steps and the cost of palladium catalysts and ligands.

| Feature | Fischer Indole Synthesis | Palladium-Catalyzed Suzuki Coupling |

| Key Transformation | Acid-catalyzed cyclization of a hydrazone | Pd-catalyzed C-C bond formation |

| Starting Materials | Phenylhydrazine & 4'-hydroxyacetophenone | 2-Bromoindole & 4-hydroxyphenylboronic acid |

| Primary Advantage | Convergent, cost-effective starting materials | High yields, modular, broad functional group tolerance |

| Common Challenge | Sensitive to acid conditions, potential for low yields | Catalyst/ligand optimization, potential side reactions |

Part 2: The Fischer Indole Synthesis - In-Depth Guide

Q2: Can you explain the mechanism of the Fischer Indole Synthesis for my target molecule?

Certainly. The reaction proceeds through several key steps initiated by an acid catalyst.[4][11] Understanding this pathway is critical for troubleshooting.

-

Hydrazone Formation: Phenylhydrazine and 4'-hydroxyacetophenone condense to form a phenylhydrazone.[11]

-

Tautomerization: The hydrazone tautomerizes to its more reactive enamine form.[11]

-

[12][12]-Sigmatropic Rearrangement: This is the crucial, irreversible C-C bond-forming step. The N-N bond is cleaved, and a new C-C bond is formed.[1][11]

-

Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular attack of the amine onto the imine.

-

Ammonia Elimination: The final step involves the elimination of an ammonia molecule to form the stable, aromatic indole ring.[1][11]

Caption: Troubleshooting workflow for the Fischer Indole Synthesis.

Q4: Can you provide a reliable starting protocol for the Fischer synthesis of 4-(1H-indol-2-yl)phenol?

This protocol provides a robust starting point using polyphosphoric acid (PPA).

Protocol: Fischer Synthesis using PPA

-

Materials:

-

Phenylhydrazine (1.0 eq)

-

4'-Hydroxyacetophenone (1.0 eq)

-

Polyphosphoric acid (PPA) (10-20x weight of reactants)

-

-

Procedure:

-

Safety First: Conduct the reaction in a fume hood with appropriate personal protective equipment. PPA is corrosive and viscous; handle with care when hot.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylhydrazine (e.g., 1.08 g, 10 mmol) and 4'-hydroxyacetophenone (e.g., 1.36 g, 10 mmol).

-

Gently warm the mixture (e.g., on a steam bath) for 30-60 minutes to facilitate the formation of the hydrazone intermediate. [13]The mixture may solidify upon cooling.

-

Carefully add polyphosphoric acid (e.g., 25 g) to the flask.

-

Heat the reaction mixture with vigorous stirring to 100-130°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up: Allow the reaction to cool to about 80°C, then very cautiously pour the viscous mixture into a beaker containing crushed ice and water (e.g., 200 mL). This will hydrolyze the PPA and precipitate the crude product.

-

Stir the aqueous slurry until the solid is finely dispersed. Collect the crude product by vacuum filtration.

-

Wash the solid thoroughly with water until the filtrate is neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

-

Part 3: Palladium-Catalyzed Suzuki Coupling

Q5: How does the Suzuki coupling work for this synthesis, and what are the strategic considerations?

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. [5]For your target, there are two equally viable disconnections:

-

Route A: Coupling of 2-bromo-1H-indole with 4-hydroxyphenylboronic acid .

-

Route B: Coupling of indole-2-boronic acid with 4-bromophenol .

Strategic Consideration: The Indole N-H Proton The indole N-H is acidic and can interfere with the catalytic cycle, particularly the transmetalation step. [7]While some reactions work with the unprotected indole, N-protection often leads to more reliable and higher yields. Common protecting groups include Boc (tert-butyloxycarbonyl), which is removed with acid, and Tosyl (p-toluenesulfonyl), which is more robust. [3][7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q6: I'm struggling with low yields and byproducts in my Suzuki coupling. How can I optimize it?

Successful Suzuki coupling hinges on the careful balance of four key components: the palladium source, the ligand, the base, and the solvent.

| Parameter | Problem | Solution & Rationale |

| Palladium Catalyst | Low or no conversion. | Common choices are Pd(OAc)₂ or Pd(PPh₃)₄. Ensure the catalyst is not old or decomposed. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. [6] |

| Phosphine Ligand | Catalyst decomposition, low yield. | Ligands stabilize the Pd(0) catalyst and facilitate oxidative addition. For electron-rich indoles, bulky, electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)₃ are often effective. [14] |

| Base | Reaction fails to proceed. | The base is crucial for activating the boronic acid for transmetalation. [15]Start with a mild inorganic base like K₂CO₃ or Cs₂CO₃. If the reaction is sluggish, a stronger base like K₃PO₄ may be required. |

| Solvent | Poor solubility, slow reaction. | A mixture of an organic solvent and water is common. Dioxane/water, DMF/water, or Toluene/ethanol/water are good starting points. The water is essential for dissolving the inorganic base. [6] |

| Byproducts | Homocoupling, protodeboronation. | Homocoupling of the boronic acid (Ar-B(OH)₂ → Ar-Ar) can occur if the reaction is too slow or oxygen is present. Ensure the reaction is properly degassed. [8]Protodeboronation (Ar-B(OH)₂ → Ar-H) can happen with prolonged heating or incorrect base/solvent choice. [16] |

Q7: Can you provide a general protocol for the Suzuki coupling of 2-bromo-1H-indole with 4-hydroxyphenylboronic acid?

This protocol is a robust starting point for optimization. N-protection is recommended for best results.

Protocol: Suzuki Coupling of N-Boc-2-bromoindole

-

Materials:

-

N-Boc-2-bromo-1H-indole (1.0 eq)

-

4-Hydroxyphenylboronic acid (1.2-1.5 eq)

-

Pd(OAc)₂ (2-5 mol%)

-

SPhos (4-10 mol%)

-

K₃PO₄ (2.0-3.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

-

Procedure:

-

Degassing: To a reaction vessel, add N-Boc-2-bromo-1H-indole (e.g., 296 mg, 1 mmol), 4-hydroxyphenylboronic acid (e.g., 207 mg, 1.5 mmol), and K₃PO₄ (e.g., 425 mg, 2 mmol).

-

Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent catalyst oxidation.

-

In a separate vial, dissolve Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol) and SPhos (e.g., 16.4 mg, 0.04 mmol) in degassed 1,4-dioxane (e.g., 4 mL). Add this catalyst solution to the reaction vessel via syringe.

-

Add degassed water (e.g., 1 mL) to the reaction vessel.

-

Heat the reaction mixture to 80-100°C with stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool to room temperature and dilute with ethyl acetate. Wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude N-Boc protected product by flash column chromatography on silica gel.

-

Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., Dichloromethane) and treat with an acid like Trifluoroacetic Acid (TFA) to remove the Boc group. Quench carefully, neutralize, and extract the final product.

-

References

- Palladium-catalyzed tandem addition/cyclization in aqueous medium: synthesis of 2-arylindoles. Organic & Biomolecular Chemistry (RSC Publishing).

- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.

- Optimizing temperature and reaction time for indole synthesis. Benchchem.

- Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds. Benchchem.

- One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. ResearchGate.

- One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. PMC.

- A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. ResearchGate.

-

Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI. Available from: [Link]

-

Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. Organic Letters. Available from: [Link]

-

N-Heterocyclic Carbene-Catalyzed Synthesis of 2-Aryl Indoles. PMC. Available from: [Link]

-

Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Available from: [Link]

-

Development of a Suzuki cross-coupling reaction between 2-azidoarylboronic pinacolate esters and vinyl triflates to enable the synthesis of-[3][12]fused indole heterocycles. PubMed. Available from: [Link]

-

Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. PMC. Available from: [Link]

-

Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Palladium-catalyzed Heck reaction and tandem cross coupling reactions for heterocycle synthesis. TSpace. Available from: [Link]

-

Fischer indole synthesis. Wikipedia. Available from: [Link]

-

Larock indole synthesis. Wikipedia. Available from: [Link]

-

Why Do Some Fischer Indolizations Fail?. PMC. Available from: [Link]

-

Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals. Available from: [Link]

-

Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Revista de Chimie. Available from: [Link]

-

Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. Available from: [Link]

-

Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzoi[11][17]sothiazolo[2,3-a]indole 5,5-Dioxides, and 1,. ACS Publications. Available from: [Link]

-

Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. Available from: [Link]

-

ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols.. ResearchGate. Available from: [Link]

-

Simple Indole Synthesis by One-Pot Sonogashira Coupling-NaOH-Mediated Cyclization. ResearchGate. Available from: [Link]

-

Bimetallic Catalyzed Synthesis of 2-Arylindoles. Thieme. Available from: [Link]

-

Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. ACS. Available from: [Link]

-

Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. Available from: [Link]

-

Synthesis of indole derivatives via tandem Sonogashira-cyclization reactions catalyzed by palladium nanoparticles supported on graphene. American Chemical Society. Available from: [Link]

-

Problems with Fischer indole synthesis. Reddit. Available from: [Link]

-

Sonogashira coupling. Wikipedia. Available from: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available from: [Link]

-

Regioselective Synthesis of Indole Triflones. Scribd. Available from: [Link]

-

Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Sciforum. Available from: [Link]

-

Synthesis of Highly Substituted 2-Arylindoles via Copper-Catalyzed Coupling of Isocyanides and Arylboronic Acids. Organic Letters. Available from: [Link]

- Process of preparing purified aqueous indole solution. Google Patents.

-

What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. Available from: [Link]

-

Synthesis of indoles. Organic Chemistry Portal. Available from: [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ias.ac.in [ias.ac.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Technical Support Center: Bioavailability Enhancement of 4-(1H-indol-2-yl)phenol Derivatives

Status: Operational Ticket ID: I2P-BIO-OPT-001 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Introduction: The "Brick Dust" & "Metabolic Sponge" Paradox

Welcome to the Bioavailability Optimization Support Center. You are likely here because your lead compound—a derivative of 4-(1H-indol-2-yl)phenol (hereafter referred to as the 4-I2P scaffold )—is showing potent in vitro activity (likely anticancer or anti-inflammatory) but failing in pharmacokinetic (PK) studies.

This scaffold presents a classic medicinal chemistry paradox:

-

The "Brick Dust" Issue: The planar indole-phenyl system creates high lattice energy, resulting in poor aqueous solubility (BCS Class II).

-

The "Metabolic Sponge" Issue: The exposed phenolic hydroxyl (-OH) at the 4-position is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to rapid first-pass clearance.

This guide provides three targeted modules to troubleshoot and resolve these specific failure modes.

Module 1: Solubility Enhancement (The Dissolution Bottleneck)

Symptom: Your compound precipitates immediately upon dilution in aqueous media or shows

Root Cause: The 4-I2P scaffold is highly lipophilic (LogP > 3.5) and planar, favoring strong

Solution: Amorphous Solid Dispersions (ASD)

Disrupt the crystal lattice by dispersing the compound in a hydrophilic polymer matrix.[1][2] This creates a "spring and parachute" effect: the amorphous form dissolves rapidly (spring), and the polymer prevents re-crystallization (parachute).

Protocol: Solvent-Controlled ASD Preparation

Materials:

-

4-I2P Derivative[3]

-

Polymer: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVPVA64.

-

Solvent: Acetone:Methanol (1:1 v/v).

Workflow:

-

Dissolution: Dissolve the 4-I2P derivative and polymer (Ratio 1:3 w/w) in the solvent system. Ensure total solids concentration is

. -

Rapid Evaporation: Use a Spray Dryer (Inlet Temp:

C, Outlet: -

Secondary Drying: Vacuum dry the resulting powder at

C for 24 hours to remove residual solvent. -

Validation: Analyze via Differential Scanning Calorimetry (DSC).

-

Pass: Single Glass Transition Temperature (

). -

Fail: Presence of melting endotherm (

) indicates crystallinity.

-

Decision Logic: Carrier Selection

Figure 1: Decision tree for selecting the optimal solubility enhancement strategy based on physicochemical properties.

Module 2: Metabolic Stability (The Phenol Trap)

Symptom: High clearance (

Root Cause: The phenolic -OH group is a "soft spot" for Phase II metabolism. UGT isoforms (specifically UGT1A1 and UGT1A9) rapidly conjugate glucuronic acid to the phenol, rendering the molecule hydrophilic and easily excreted via bile or urine [1, 2].

Solution: Prodrug Strategy (Transient Masking)

Mask the phenol group with a promoiety that is stable in the gut/liver but hydrolyzes in the plasma.

Recommended Modifications:

| Prodrug Type | Structure Added | Mechanism | Pros/Cons |

| Simple Ester | Acetyl / Pivaloyl | Hydrolyzed by carboxylesterases (CES1/2). | Pro: Easy synthesis. Con: May hydrolyze too fast in the gut. |

| Carbamate | N,N-dimethyl carbamate | Hydrolyzed by cholinesterases. | Pro: High chemical stability. Con: Slower release kinetics. |

| Amino Acid Ester | Valine/Glycine ester | Targeted by valacyclovirase. | Pro: Can target peptide transporters (PEPT1) for active absorption. |

Protocol: Metabolic Stability Assay (Microsomal)

-

Incubation: Incubate 1

M of 4-I2P (or prodrug) with human liver microsomes (0.5 mg/mL protein). -

Cofactors: Add UDPGA (2 mM) to activate UGTs. Note: Standard NADPH only activates CYPs; you must add UDPGA to see the phenol glucuronidation.

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile.

-

Analysis: LC-MS/MS monitoring parent depletion.

-

Target:

minutes.

-

Module 3: Advanced Formulation (Bypassing the Liver)

Symptom: Even with improved solubility, first-pass metabolism remains too high.

Solution: Self-Emulsifying Drug Delivery Systems (SEDDS). Lipid-based formulations can promote lymphatic transport (via chylomicrons), bypassing the portal vein and the liver entirely.

Protocol: SEDDS Formulation

Components:

-

Oil Phase: Capryol 90 (Solubilizes the lipophilic indole).

-

Surfactant: Cremophor EL or Tween 80 (Emulsifies).

-

Co-surfactant: Transcutol P (Reduces interfacial tension).

Preparation:

-

Mix Oil:Surfactant:Co-surfactant in a ratio of 20:50:30 .

-

Dissolve 4-I2P derivative into this pre-concentrate at

C. -

Test: Dilute 1 part formulation in 100 parts water. It should form a clear/bluish nano-emulsion (

nm) spontaneously.

Figure 2: Pathway comparison showing how lipid formulations (SEDDS) bypass the hepatic glucuronidation trap.

Frequently Asked Questions (FAQs)

Q: My compound degrades during the spray drying process. What now?

A: The 4-I2P scaffold can be sensitive to thermal oxidation at the indole nitrogen. Switch to Freeze Drying (Lyophilization) using tert-butanol/water mixtures. This keeps the temperature below

Q: Can I just block the phenol with a methyl group (Methoxy)? A: Be careful. While a methoxy group (-OMe) stops glucuronidation, it often kills the biological activity if the phenol acts as a hydrogen bond donor in the binding pocket (common in estrogen receptor or tubulin binding). An ester prodrug is safer because it regenerates the active phenol in vivo [4].

Q: Why do I see two peaks in my HPLC after dissolving the solid dispersion? A: You likely induced amorphous phase separation . If the drug loading is too high (>30%), the drug may separate from the polymer over time. Reduce drug loading to 20% or switch to a polymer with higher miscibility (e.g., PVPVA64).

References

-

Prodrug Design of Phenolic Drugs. Current Pharmaceutical Design. (2010).[4][5] Discusses specific strategies for masking phenolic groups to overcome first-pass metabolism.

-

Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism and Disposition. (2017). details the mechanism of UGT attack on phenolic substrates.

-

Freeze-dried amorphous dispersions for solubility enhancement. International Journal of Pharmaceutics. (2014). Validates freeze-drying for thermosensitive indole derivatives.

-

In silico guided designing of 4-(1H-benzo[d]imidazol-2-yl)phenol-based mutual-prodrugs. SAR and QSAR in Environmental Research. (2020). Provides specific examples of ester prodrugs for this exact chemical scaffold.

-

Solubility enhancement with amorphous solid dispersions. Pharmaceutical Technology. (2020). Review of HPMC/PVP polymer selection for lipophilic drugs.

Sources

- 1. hammer.purdue.edu [hammer.purdue.edu]

- 2. seppic.com [seppic.com]

- 3. In silico guided designing of 4-(1H-benzo[d]imidazol-2-yl)phenol-based mutual-prodrugs of NSAIDs: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prodrug Design of Phenolic Drugs: Ingenta Connect [ingentaconnect.com]

- 5. Prodrug Design of Phenolic Drugs: Ingenta Connect [ingentaconnect.com]

Comparative Guide: 4-(1H-indol-2-yl)phenol vs. Indole-3-Carbinol Derivatives in Cancer Therapeutics

Executive Summary: The Regioisomer Divergence

In medicinal chemistry, the indole scaffold is termed a "privileged structure" due to its ability to bind diverse biological targets. However, the position of substitution dictates the pharmacological outcome. This guide contrasts 4-(1H-indol-2-yl)phenol (a representative 2-arylindole ) against the widely studied Indole-3-carbinol (I3C) class.

-

The Critical Distinction:

-

2-Arylindoles (e.g., 4-(1H-indol-2-yl)phenol): Function primarily as Tubulin Polymerization Inhibitors (TPIs) targeting the colchicine binding site. They act as direct cytotoxic agents causing G2/M arrest.

-

3-Substituted Indoles (e.g., I3C, DIM): Function as Signaling Modulators (AhR agonists, NF-κB inhibitors). They are generally cytostatic or chemopreventive rather than acutely cytotoxic.

-

Mechanistic Profiling

A. 4-(1H-indol-2-yl)phenol (The 2-Arylindole Scaffold)

The 4-(1H-indol-2-yl)phenol structure mimics the cis-stilbene core found in Combretastatin A-4 (CA-4). The hydroxyl group at the 4'-position (on the phenyl ring) and the indole NH are critical for hydrogen bonding within the tubulin β-subunit.

-

Primary Target:

-Tubulin (Colchicine Binding Site).[1] -

Mechanism: Prevents the straight conformation required for microtubule assembly. This leads to catastrophic depolymerization of the cytoskeleton.

-

Key Advantage: Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which are complex natural products), 2-arylindoles are synthetically accessible small molecules that often retain potency against Multi-Drug Resistant (MDR) cell lines overexpressing P-glycoprotein.

B. Indole-3-Carbinol (I3C) & Diindolylmethane (DIM)

These compounds are metabolic products of glucobrassicin.[2][3] They do not bind tubulin with high affinity.

-

Primary Targets: Aryl Hydrocarbon Receptor (AhR), Estrogen Receptor (ER), NF-κB.

-

Mechanism: Modulates gene transcription. I3C promotes the 2-hydroxylation of estrogens (less carcinogenic) over 16-hydroxylation.

-

Limitation: Low bioavailability and rapid metabolism; requires high micromolar concentrations for effect, whereas 2-arylindoles function in the low nanomolar range.

C. Visualizing the Divergence

Figure 1: Mechanistic divergence of indole derivatives based on substitution position. 2-arylindoles target the cytoskeleton, while 3-substituted indoles target signaling pathways.

Comparative Performance Data

The following data aggregates performance metrics from standard MCF-7 (Breast Cancer) assays. Note the significant potency difference (nM vs.

| Feature | 4-(1H-indol-2-yl)phenol (Class) | Indole-3-Carbinol (I3C) | Combretastatin A-4 (Reference) |

| Primary Mechanism | Tubulin Inhibition (Colchicine Site) | Signaling Modulation (AhR/ER) | Tubulin Inhibition (Colchicine Site) |

| IC50 (MCF-7 Viability) | 30 - 150 nM [1] | ~50 - 100 | 2 - 10 nM |

| Tubulin IC50 | 1.5 - 3.0 | Inactive (>50 | 1.0 - 2.0 |

| Cell Cycle Effect | Sharp G2/M Arrest | G1 Arrest | Sharp G2/M Arrest |

| Solubility | Low (Requires DMSO) | Moderate | Low |

| Metabolic Stability | High (Synthetic) | Low (Acid-labile in stomach) | Low (Isomerizes to inactive trans) |

Key Insight: While CA-4 is more potent, it is metabolically unstable (cis-to-trans isomerization). The 4-(1H-indol-2-yl)phenol scaffold is conformationally restricted, offering better stability while maintaining the pharmacophore required for tubulin binding.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

To validate the activity of a 2-arylindole derivative, one cannot rely solely on MTT/cell viability assays, as those do not confirm the mechanism. The Tubulin Polymerization Assay is the gold standard for confirming direct interaction.

Principle

Free tubulin heterodimers are non-fluorescent (or low fluorescence). As they polymerize into microtubules, the incorporation of a fluorescent reporter (e.g., DAPI or a proprietary fluorophore) increases fluorescence intensity.[4][5] Inhibitors like 4-(1H-indol-2-yl)phenol will suppress this increase.

Workflow Diagram

Figure 2: Critical workflow for validating direct tubulin inhibition.

Detailed Protocol Steps

-

Reagent Preparation:

-

Tubulin Stock: Resuspend lyophilized tubulin (Cytoskeleton Inc. or equivalent) to 10 mg/mL in G-PEM buffer. Keep on ice strictly.

-

GTP Stock: Prepare 100 mM GTP.

-

Compound: Dissolve 4-(1H-indol-2-yl)phenol in 100% DMSO. Prepare 10x stocks so the final DMSO concentration in the assay is <1%.

-

-

Assay Setup (96-well Black Plate, Half-Area):

-

Control Wells: 50

L Tubulin mix + 0.5 -

Test Wells: 50

L Tubulin mix + 0.5 -

Reference Inhibitor: 50

L Tubulin mix + 0.5

-

-

Execution:

-

Pre-warm the plate reader to 37°C.

-

Pipette the cold tubulin mixture into the plate.

-

Immediately place in the reader and start kinetic read.

-

Settings: Excitation 360 nm, Emission 450 nm (for DAPI-based assays). Read every 60 seconds for 60 minutes.

-

-

Data Interpretation:

-

Polymerization Curve: The control will show a sigmoidal curve (Nucleation -> Growth -> Equilibrium).

-

Inhibition: A "flat line" or significantly reduced slope (Vmax) indicates inhibition.

-